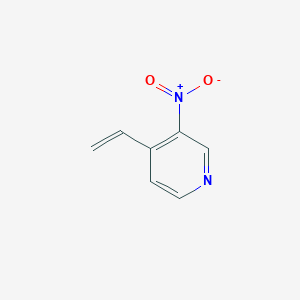

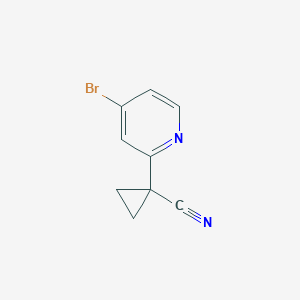

![molecular formula C8H8N2O2S B1398824 Ethyl imidazo[2,1-b]thiazole-5-carboxylate CAS No. 349480-83-7](/img/structure/B1398824.png)

Ethyl imidazo[2,1-b]thiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a chemical compound that belongs to the class of imidazothiazoles . This class of compounds contains a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring . The molecular formula of Ethyl imidazo[2,1-b]thiazole-5-carboxylate is C8H8N2O2S .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, has been achieved by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The ethyl imidazo[5,1-b]-thiazole-5-carboxylate molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 9 aromatic bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aromatic), 1 Imidazole(s), and 1 Thiazole(s) .Chemical Reactions Analysis

The reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W leads to the formation of imidazo[2,1-b]thiazole derivatives .Physical And Chemical Properties Analysis

Ethyl imidazo[2,1-b]thiazole-5-carboxylate has a molecular formula of C8H8N2O2S and an average mass of 196.226 Da .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have been highlighted for their importance in the search for new anti-mycobacterial agents. These compounds have been designed, synthesized, and evaluated for their potential to act against mycobacterial infections .

Anxiolytic Applications

Some benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytics. This suggests potential applications of Ethyl imidazo[2,1-b]thiazole-5-carboxylate in the development of anxiety medications .

Anticancer Agents

These derivatives have also been identified as powerful anticancer agents. Their application in cancer research could involve the development of new therapeutic drugs .

Imaging Probes

Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, indicating a possible application in diagnostic imaging .

Kinase Inhibition

They have been studied as kinase inhibitors, which could lead to applications in treating diseases that involve abnormal kinase activity .

Antimicrobial Activity

These molecules have shown antimicrobial activity, suggesting their use in developing new antimicrobial drugs .

Wirkmechanismus

Target of Action

Ethyl imidazo[2,1-b]thiazole-5-carboxylate primarily targets QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This compound has shown potent activity in vitro against Mycobacterium tuberculosis (Mtb) H37Ra .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function. This interaction disrupts the electron transport chain, which is crucial for the survival and proliferation of the bacteria . The exact binding pattern and stability of the protein-ligand complex are understood through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, disrupting the energy production in the bacteria. This leads to the cessation of bacterial growth and eventually results in the death of the bacteria

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds . These predictions provide insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability and potential as a drug.

Result of Action

The result of the action of Ethyl imidazo[2,1-b]thiazole-5-carboxylate is the inhibition of the growth of Mycobacterium tuberculosis (Mtb) H37Ra . This is achieved by disrupting the electron transport chain, which is essential for the bacteria’s energy production .

Action Environment

The action of Ethyl imidazo[2,1-b]thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s synthesis has been carried out in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as temperature and the presence of certain catalysts

Safety and Hazards

Zukünftige Richtungen

Imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, have shown promising antimicrobial, antimalarial, and antitubercular activities . This makes them an interesting scaffold for the development of new drugs, especially in combination therapy . The use of green, clean, and ecofriendly protocols for their synthesis is an exciting area of medicinal chemistry with great potential for further discoveries .

Eigenschaften

IUPAC Name |

ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGUFMTQJLGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726417 | |

| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[2,1-b]thiazole-5-carboxylate | |

CAS RN |

349480-83-7 | |

| Record name | Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

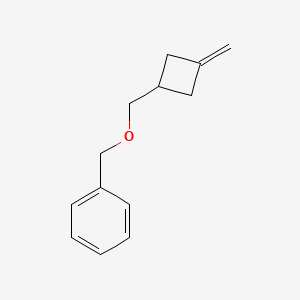

![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)

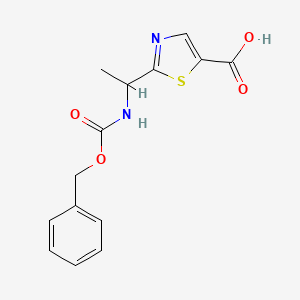

![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)